molecular formula C17H18O7 B11074723 Dimethyl 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylate

Dimethyl 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylate

Cat. No.: B11074723
M. Wt: 334.3 g/mol
InChI Key: TYKPXWCTSBHOLX-UHFFFAOYSA-N
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Description

  • Dimethyl 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylate is a chemical compound with a complex structure.
  • The compound contains a cyclohexane ring, a benzodioxole moiety, and two ester groups.
  • Its systematic IUPAC name is: 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylic acid dimethyl ester.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves multi-step reactions.

      Reaction Conditions: These reactions typically require elevated temperatures, suitable catalysts, and inert atmospheres.

      Industrial Production: While no large-scale industrial production methods are reported, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: Dimethyl 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylate can undergo various reactions

      Common Reagents and Conditions: Acidic or basic hydrolysis conditions, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

      Major Products: Hydrolysis yields the corresponding dicarboxylic acid and alcohol.

  • Scientific Research Applications

      Chemistry: As a synthetic intermediate for more complex molecules.

      Biology: Investigating its potential biological activity (e.g., antitumor properties).

      Medicine: Exploring its pharmacological effects and potential drug development.

      Industry: Limited applications due to its complex structure.

  • Mechanism of Action

    • Not extensively studied, but it likely interacts with cellular targets due to its unique structure.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds: Other cyclohexane-based dicarboxylates and benzodioxole derivatives.

      Uniqueness: Dimethyl 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylate stands out due to its fused benzodioxole ring and ester functionality.

    Properties

    Molecular Formula

    C17H18O7

    Molecular Weight

    334.3 g/mol

    IUPAC Name

    dimethyl 2-(1,3-benzodioxol-5-yl)-4-oxocyclohexane-1,1-dicarboxylate

    InChI

    InChI=1S/C17H18O7/c1-21-15(19)17(16(20)22-2)6-5-11(18)8-12(17)10-3-4-13-14(7-10)24-9-23-13/h3-4,7,12H,5-6,8-9H2,1-2H3

    InChI Key

    TYKPXWCTSBHOLX-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1(CCC(=O)CC1C2=CC3=C(C=C2)OCO3)C(=O)OC

    Origin of Product

    United States

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